molecular formula C21H26N2O4 B243451 2-(4-Methoxy-phenoxy)-N-(5-methoxy-2-piperidin-1-yl-phenyl)-acetamide

2-(4-Methoxy-phenoxy)-N-(5-methoxy-2-piperidin-1-yl-phenyl)-acetamide

Cat. No. B243451
M. Wt: 370.4 g/mol
InChI Key: KRLCRUVBDYPFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-phenoxy)-N-(5-methoxy-2-piperidin-1-yl-phenyl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as MPMPA and has been synthesized using various methods. In

Scientific Research Applications

MPMPA has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MPMPA has been found to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to have analgesic effects in animal models of pain.

Mechanism of Action

The mechanism of action of MPMPA is not fully understood. However, it has been suggested that MPMPA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. MPMPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-tumor effects.
Biochemical and Physiological Effects
MPMPA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MPMPA has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, MPMPA has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

MPMPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity in animal models. However, MPMPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on MPMPA. One direction is to further investigate its mechanism of action and its effects on gene expression. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, future research could focus on developing more water-soluble derivatives of MPMPA to improve its administration in animal models. Finally, research could explore the potential use of MPMPA in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

MPMPA can be synthesized using various methods, including the reaction of 2-(4-methoxyphenoxy)aniline with 5-methoxy-2-piperidone followed by acetylation using acetic anhydride. Another method involves the reaction of 2-(4-methoxyphenoxy)aniline with 5-methoxy-2-piperidinone in the presence of sodium hydride followed by acetylation using acetic anhydride. The yield of MPMPA using these methods is around 50-60%.

properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(5-methoxy-2-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C21H26N2O4/c1-25-16-6-8-17(9-7-16)27-15-21(24)22-19-14-18(26-2)10-11-20(19)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24)

InChI Key

KRLCRUVBDYPFRX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCCCC3

solubility

0.4 [ug/mL]

Origin of Product

United States

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